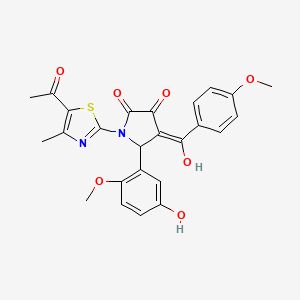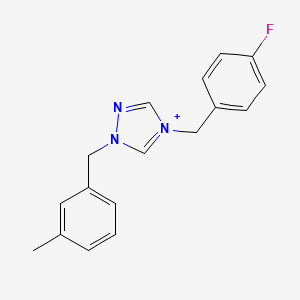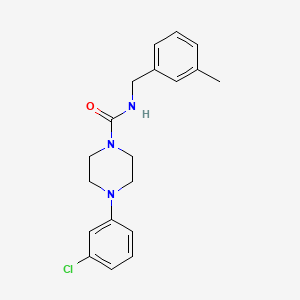![molecular formula C20H23ClN2O2 B13371621 N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13371621.png)
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a sec-butyl group, a chloro substituent, and a phenylpropanoyl amide group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-5-nitrobenzoic acid with sec-butylamine under acidic conditions to yield N-(sec-butyl)-2-chloro-5-nitrobenzamide.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The final step involves the acylation of the amino group with 2-phenylpropanoic acid chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the amide or chloro groups, using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the phenylpropanoyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, K2CO3).
Reduction: Reducing agents (LiAlH4, Pd/C), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone).
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of benzamides with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-butylbenzamide
- N-tert-butylbenzamide
- N-phenylbenzamide
Uniqueness
N-(sec-butyl)-2-chloro-5-[(2-phenylpropanoyl)amino]benzamide is unique due to the presence of the sec-butyl group and the phenylpropanoyl amide group, which confer distinct chemical and biological properties. These structural features differentiate it from other benzamides, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C20H23ClN2O2 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-chloro-5-(2-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C20H23ClN2O2/c1-4-13(2)22-20(25)17-12-16(10-11-18(17)21)23-19(24)14(3)15-8-6-5-7-9-15/h5-14H,4H2,1-3H3,(H,22,25)(H,23,24) |
Clave InChI |
VHWWZAXARPKOKN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1=C(C=CC(=C1)NC(=O)C(C)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13371557.png)

![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B13371581.png)

![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![N-(2-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B13371620.png)



